Methyl 3-(1H-imidazol-1-yl)butanoate
Description
Methyl 3-(1H-imidazol-1-yl)butanoate is an ester derivative featuring an imidazole ring attached to the third carbon of a butanoate backbone, with a methyl ester group at the terminal position. Imidazole-containing compounds are widely studied due to their electronic properties, which enable participation in hydrogen bonding and coordination with metals, making them valuable in coordination chemistry and drug design .
Properties
IUPAC Name |
methyl 3-imidazol-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(5-8(11)12-2)10-4-3-9-6-10/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNXDNLJAJXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-imidazol-1-yl)butanoate typically involves the reaction of 1H-imidazole with a suitable butanoate precursor. One common method is the esterification of 3-(1H-imidazol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and better product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted imidazole derivatives with varying functional groups.
Scientific Research Applications
Methyl 3-(1H-imidazol-1-yl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-imidazol-1-yl)butanoate depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The exact mechanism of action can vary based on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogues
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
- Structure : Contains a benzimidazole core with a hydroxyethyl-benzylamine substituent and an ethyl ester group.
- Key Differences :
1-Butyl-3-methylimidazolium Acetate (BMIM OAc)
- Structure : An ionic liquid with a butyl-methylimidazolium cation and acetate anion.
- Key Differences: BMIM OAc is ionic, whereas Methyl 3-(1H-imidazol-1-yl)butanoate is a neutral ester. The ionic nature of BMIM OAc grants it low volatility and high thermal stability, making it suitable as a green solvent in catalysis. The target compound’s ester functionality may limit its use in high-temperature applications .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
